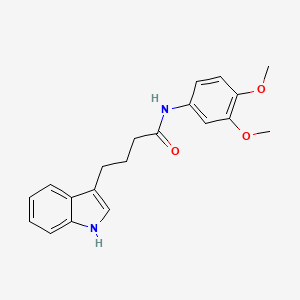

N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide

Description

N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide is a synthetic amide derivative characterized by a 3,4-dimethoxyphenyl group linked via a four-carbon chain (butanamide) to an indole moiety.

Properties

Molecular Formula |

C20H22N2O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide |

InChI |

InChI=1S/C20H22N2O3/c1-24-18-11-10-15(12-19(18)25-2)22-20(23)9-5-6-14-13-21-17-8-4-3-7-16(14)17/h3-4,7-8,10-13,21H,5-6,9H2,1-2H3,(H,22,23) |

InChI Key |

LJFXQLUMOSJLJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32)OC |

Origin of Product |

United States |

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide is C20H24N2O3, with a molecular weight of approximately 340.42 g/mol. The compound features a unique structural arrangement that includes an indole moiety and a 3,4-dimethoxyphenyl group, which contribute to its chemical reactivity and biological properties.

The biological activity of N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can arrest the cell cycle and induce apoptosis in cancer cells by modulating critical signaling pathways such as NF-kB and Wnt signaling .

- Antimicrobial Activity : Preliminary investigations have shown that the compound exhibits antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SMMC-7721 | 2.7 | Induces apoptosis; inhibits NF-kB activation |

| MCF-7 | 1.5 | Arrests cell cycle at G1 phase; inhibits migration |

| HT-29 | 0.01 | Induces apoptosis under hypoxic conditions |

These findings highlight the compound's potential as a lead in developing novel anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, indicating its potential utility in combating infections:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

These results suggest that N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide could be explored further for therapeutic applications in infectious diseases.

Study on Anticancer Effects

A notable study conducted by Yu et al. (2019) investigated the effects of various indole derivatives on cancer cell lines. N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide was found to significantly reduce cell viability in SMMC-7721 cells through apoptosis induction and cell cycle arrest at the G1 phase. The study emphasized the importance of structural modifications in enhancing biological activity .

Study on Antimicrobial Effects

Another research effort focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The findings indicated that it exhibited significant antibacterial activity, with MIC values comparable to established antibiotics. This positions N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide as a candidate for further development in antimicrobial therapy.

Comparison with Similar Compounds

Comparison with 3-(3,4-Dimethoxyphenyl)cyclohexene Derivatives (Neurotrophic Agents)

Key Compounds :

- trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound-1)

- cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound-2)

Structural Differences :

- Core Structure : The analogs feature a cyclohexene ring substituted with dimethoxyphenyl and styryl groups, whereas the target compound has a linear butanamide bridge connecting indole and dimethoxyphenyl groups.

- Functional Groups : Both analogs and the target share 3,4-dimethoxyphenyl motifs, but the target lacks the styryl group and instead incorporates an indole.

Comparison with Polyfunctional Butanamide Derivatives

Key Compounds :

- (R)- and (S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide (Compounds m, n, o)

Structural Differences :

- Substituents: These analogs feature complex side chains, including dimethylphenoxy and tetrahydropyrimidinyl groups, unlike the simpler indole and dimethoxyphenyl groups in the target.

- Stereochemistry : The analogs emphasize stereochemical variations (R/S configurations), while the target compound’s stereochemical data are unspecified.

Functional Implications :

- However, the bulky substituents in analogs m, n, o may reduce membrane permeability compared to the target’s compact structure.

Comparison with Indole-Containing Analogs

Key Compounds :

- 2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole} (Compound e)

Structural Differences :

- Indole Substitution: Compound e has bis-indole units with oxazolidinone and dimethylaminoethyl groups, contrasting with the target’s single indole linked to dimethoxyphenyl.

- Chain Length: Compound e uses a butane chain for indole dimerization, while the target employs a butanamide chain for monomeric linkage.

Functional Implications :

- The dimeric structure of Compound e may enhance receptor cross-linking or multivalent binding, whereas the target’s monomeric structure could favor selective interactions.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Key Compounds

Key Observations :

- Neurotrophic activity in cyclohexene analogs suggests the dimethoxyphenyl group’s importance, but the target’s indole may alter target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.